2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde

Synthetic chemistry Cross-coupling Regioselective functionalization

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is the exclusive 6-formyl regioisomer, produced via Vilsmeier-Haack formylation. This aldehyde is the critical intermediate for GSK’s H-PGDS inhibitors (PDB 6ZTC, 7JR6, 7JR8) and ALDH1A3-selective inhibitor NR6 (PDB 7A6Q). Its C6 electrophilic center enables reductive amination, Schiff base formation, and oxidation to the acid—transformations inaccessible with the 3-carbaldehyde isomer. Procure this specific isomer to ensure synthetic fidelity in medicinal chemistry programs; generic imidazopyridine procurement risks supplying the inactive 3-substituted analog.

Molecular Formula C14H10N2O
Molecular Weight 222.247
CAS No. 214958-30-2
Cat. No. B2767448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde
CAS214958-30-2
Molecular FormulaC14H10N2O
Molecular Weight222.247
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C=O
InChIInChI=1S/C14H10N2O/c17-10-11-6-7-14-15-13(9-16(14)8-11)12-4-2-1-3-5-12/h1-10H
InChIKeyJYUHCJZXAIVQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde (CAS 214958-30-2): Heterocyclic Aldehyde Building Block with Distinct C6 Regiochemistry


2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde (CAS 214958-30-2, MW 222.24, C₁₄H₁₀N₂O) is a heterocyclic aldehyde belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry . The compound bears a formyl group at the 6-position of the pyridine ring and a phenyl substituent at the 2-position of the imidazole ring. Unlike the more synthetically accessible 3-carbaldehyde isomer, the 6-carbaldehyde regioisomer is obtained via Vilsmeier-Haack formylation using POCl₃/DMF at low temperature (0–5 °C) . This positional isomerism directly governs downstream synthetic utility, as the C6 aldehyde serves as a precursor to 6-carboxamide derivatives that have been independently validated as hematopoietic prostaglandin D2 synthase (H-PGDS) inhibitors by GlaxoSmithKline [1] and to 6-aryl/heteroaryl analogs with selective aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitory activity [2].

Why 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde Cannot Be Replaced by Common Imidazopyridine Analogs


Imidazo[1,2-a]pyridine derivatives are frequently treated as interchangeable heterocyclic building blocks in procurement workflows; however, substitution at the 6-position with an aldehyde group in the presence of a 2-phenyl substituent creates a unique reactivity profile that is not replicated by the 3-carbaldehyde isomer (CAS 3672-39-7), the 2-unsubstituted analog (CAS 116355-16-9), or the oxidized 6-carboxylic acid derivative (CAS 1027-01-6) . Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine core occurs preferentially at position 3, meaning the 3-carbaldehyde isomer is the default product of direct formylation, whereas accessing the 6-carbaldehyde requires specific conditions and cannot be assumed from generic imidazopyridine procurement [1]. Furthermore, the aldehyde oxidation state at C6 enables reductive amination, Schiff base formation, and oxidation to the carboxylic acid—transformations not accessible from the alcohol or acid analogs—while the 2-phenyl group confers lipophilicity and π-stacking potential absent in the 2-unsubstituted or 2-bromo congeners [2]. Substituting any analog without verifying regioisomeric identity compromises downstream synthetic routes that rely specifically on the C6 electrophilic center.

Quantitative Differentiation Evidence: 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde vs. Closest Analogs


Regiochemical Identity: C6-Aldehyde Enables Metal-Catalyzed Cross-Coupling Not Accessible from C3-Aldehyde Isomer

The 6-carbaldehyde regioisomer provides a functional handle for Sonogashira cross-coupling with terminal alkynes and Buchwald coupling with aliphatic alcohols specifically at position 6 of the 2-phenylimidazo[1,2-a]pyridine scaffold, reactions that proceed with distinct regiochemical outcomes versus the 3-carbaldehyde isomer (CAS 3672-39-7). The 3-carbaldehyde isomer instead directs functionalization exclusively at position 3 via electrophilic pathways [1]. This regiodivergence is documented in a dedicated study on solution- and solid-phase imidazopyridine functionalization [1], and is grounded in the fundamental preference of the imidazo[1,2-a]pyridine core for electrophilic substitution at position 3 unless this site is blocked [2].

Synthetic chemistry Cross-coupling Regioselective functionalization Sonogashira reaction

Validated Precursor to H-PGDS Inhibitors: GSK Crystal Structure-Guided Program Leverages 6-Carboxamide Derived from 6-Carbaldehyde

GlaxoSmithKline discovered through internal virtual screening that 2-phenylimidazo[1,2-a]pyridine-6-carboxamides constitute a distinct class of hematopoietic prostaglandin D2 synthase (H-PGDS) inhibitors [1]. The 6-carboxamide is directly derived from the 6-carbaldehyde via oxidation and amide coupling. Crystal structures of H-PGDS complexed with 2-phenylimidazo[1,2-a]pyridine-6-carboxamide inhibitors have been deposited in the PDB (e.g., 6ZTC at 1.84 Å resolution, 7JR6, 7JR8) [2]. The GSK program identified compound 20b as a novel, potent, and orally active H-PGDS inhibitor [1]. In contrast, the 3-carbaldehyde isomer (CAS 3672-39-7) and the 6-carboxylic acid (CAS 1027-01-6) lack a corresponding body of crystallographic and industrial medicinal chemistry validation for this specific target.

H-PGDS inhibition Fragment-based drug discovery Duchenne muscular dystrophy GSK

Precursor to ALDH1A3-Selective Inhibitor NR6: IC₅₀ = 5.3 μM with Selectivity Over ALDH1A1 and ALDH1A2

The 6-carbaldehyde serves as a synthetic precursor to 6-aryl-substituted derivatives, including NR6 (3-(2-phenylimidazo[1,2-a]pyridin-6-yl)benzenecarbonitrile), a selective ALDH1A3 inhibitor with IC₅₀ = 5.3 μM and Kᵢ = 3.7 μM . NR6 is highly selective over the homologous isoforms ALDH1A1 and ALDH1A2 , and its co-crystal structure with ALDH1A3 has been solved at 2.95 Å resolution (PDB 7A6Q) [1]. The inhibitor reduces ALDH1A3⁺ U87MG glioblastoma cell growth with EC₅₀ = 0.378 nM and HCT116 colorectal cancer cell growth with EC₅₀ = 0.648 nM in MTT assays . By contrast, compound 3b—6-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridine, a 6-aryl analog that lacks the aldehyde-derived nitrile extension—shows antiproliferative activity in the nanomolar range against prostate cancer lines P4E6 and PC3 but with reduced selectivity against normal prostate cells [2], illustrating that the aldehyde-derived functionality at C6 directly contributes to isoform selectivity.

ALDH1A3 inhibition Cancer stem cells Glioblastoma Isoform selectivity

2-Phenyl Substituent Differentiation: Molecular Weight and Lipophilicity Advantage Over 2-Unsubstituted Analog

The 2-phenyl group distinguishes 2-phenylimidazo[1,2-a]pyridine-6-carbaldehyde (MW 222.24) from the simpler 2-unsubstituted imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9, MW 146.15) by a molecular weight increase of 76.09 Da and the addition of a hydrophobic aryl ring capable of π-stacking interactions . In the context of benzodiazepine receptor ligand design, the 2-phenyl group is a critical determinant of binding affinity: structure-activity relationship studies on 2-phenylimidazo[1,2-a]pyridineacetamides demonstrated that C6-substituted derivatives achieve IC₅₀(CBR)/IC₅₀(PBR) selectivity ratios ranging from 0.32 to 232, values that depend not only on C6 substitution but also on the presence of the 2-phenyl scaffold [1]. The 2-bromo analog (2-bromo-imidazo[1,2-a]pyridine-6-carbaldehyde, MW 225.04), while similar in molecular weight, introduces a reactive halogen that competes with the aldehyde as an electrophilic site, complicating chemoselective transformations .

Physicochemical properties Molecular recognition Lipophilicity Building block selection

Aldehyde Oxidation State Enables Divergent Derivatization Pathways Not Accessible from 6-Carboxylic Acid

The aldehyde functional group at C6 can undergo oxidation to the carboxylic acid, reduction to the benzyl alcohol, reductive amination to secondary/tertiary amines, and condensation to form imines, hydrazones, or oximes . This contrasts with 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1027-01-6), which is limited to amide/ester formation and cannot be reduced back to the aldehyde under standard conditions. The aldehyde thus represents a more versatile branching point for parallel library synthesis. In the benzodiazepine receptor SAR series, both ester (low affinity for both CBR and PBR) and acetamide (high affinity and selectivity) derivatives were explored starting from the 3-carboxylate scaffold [1]; the 6-carbaldehyde offers analogous divergent access to either oxidation state at position 6 that is unavailable from the pre-oxidized 6-carboxylic acid.

Synthetic versatility Reductive amination Oxidation state Library synthesis

Practical Procurement Advantage: Room Temperature Shipping and Non-Hazardous Transport Classification

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is shipped at room temperature (continental US) and requires long-term storage sealed in a dry environment at 2–8 °C . According to the AKSci SDS, the compound is classified as non-hazardous for DOT/IATA transport . This is in contrast to certain imidazopyridine derivatives that require cold-chain shipping (e.g., dry ice or gel packs maintained at −20 °C during transit), which incurs higher shipping costs and imposes time constraints on receiving and storage. For high-volume procurement or just-in-time inventory models, room-temperature shipping reduces logistics complexity and the risk of compound degradation during transit delays.

Supply chain Shipping stability Procurement logistics Inventory management

Optimal Procurement Scenarios for 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde Based on Quantitative Differentiation Evidence


H-PGDS Inhibitor Medicinal Chemistry: Building on the GlaxoSmithKline 6-Carboxamide Series

Programs targeting hematopoietic prostaglandin D2 synthase for Duchenne muscular dystrophy or inflammatory indications should procure 2-phenylimidazo[1,2-a]pyridine-6-carbaldehyde as the key intermediate for generating 6-carboxamide analogs. The GSK program has deposited multiple co-crystal structures (PDB 6ZTC, 7JR6, 7JR8) and identified an orally active lead (20b) from this chemotype [1]. The 6-carbaldehyde is oxidized to the carboxylic acid and coupled to diverse amines to access the 6-carboxamide series. The 3-carbaldehyde isomer cannot yield the same 6-substituted products and is therefore unsuitable for this application [2].

ALDH1A3-Selective Inhibitor Development for Glioblastoma and Colorectal Cancer Stem Cell Targeting

The 6-carbaldehyde is the synthetic entry point to NR6 and related 6-aryl/heteroaryl ALDH1A3 inhibitors. NR6 demonstrates IC₅₀ = 5.3 μM on ALDH1A3 with selectivity over ALDH1A1/ALDH1A2, and sub-nanomolar cellular EC₅₀ values (U87MG: 0.378 nM; HCT116: 0.648 nM) [1]. The co-crystal structure (PDB 7A6Q, 2.95 Å) provides a structural basis for further optimization [2]. Researchers should not substitute with pre-formed 6-aryl analogs like compound 3b, as these lack the aldehyde-derived nitrile extension that confers ALDH1A3 isoform selectivity .

Divergent Library Synthesis Exploiting the C6 Aldehyde as a Multi-Directional Branching Point

Medicinal chemistry teams conducting parallel library synthesis can use the 6-carbaldehyde as a single intermediate to generate carboxylic acids (oxidation), benzyl alcohols (reduction), secondary/tertiary amines (reductive amination), and imines/oximes/hydrazones (condensation) [1]. This divergent capability reduces the number of starting materials in inventory. The 6-carboxylic acid analog (CAS 1027-01-6) lacks this optionality, as it cannot be reduced back to the aldehyde under standard conditions. For groups screening multiple functional group presentations at C6, the aldehyde is the preferred procurement choice.

Benzodiazepine Receptor Ligand Optimization Requiring the 2-Phenyl Pharmacophore with Tunable C6 Substitution

The 2-phenyl group is a critical pharmacophoric element for peripheral benzodiazepine receptor (PBR/TSPO) binding, as demonstrated by SAR studies showing that 6-substituted 2-phenylimidazo[1,2-a]pyridineacetamides achieve PBR selectivity ratios exceeding 1000-fold (for 6,8-disubstituted compounds) [1]. The 6-carbaldehyde enables introduction of diverse substituents at C6 before acetamide formation. The 2-unsubstituted analog (CAS 116355-16-9) lacks the 2-phenyl group and is not a suitable replacement for PBR-targeted programs [2].

Quote Request

Request a Quote for 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.